N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a combination of methoxy, pyrrolidinyl, phenyl, methylthiophene, and sulfonamide groups
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique way due to these properties.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it inhibits Bruton’s tyrosine kinase (BTK) , a critical component of the B cell receptor (BCR) signaling pathway . BTK plays a crucial role in B cell malignancies and autoimmune disorders. By targeting BTK, this compound modulates B cell function and offers therapeutic potential.
Nature of Interactions: The interaction between the compound and BTK involves binding at the molecular level. It disrupts BTK activation, leading to downstream effects on cell cycle regulation and apoptosis
Molecular Mechanism
Mechanism of Action: At the molecular level, the compound binds to BTK’s active site, inhibiting its kinase activity. This disruption prevents downstream phosphorylation events, leading to cell cycle arrest and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and heterocyclic compounds with methoxy and pyrrolidinyl groups. Examples include:
- 4-methoxy-N-methyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide analogs with different substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-13(14(10-12)22-2)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOWPFYZVHWPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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